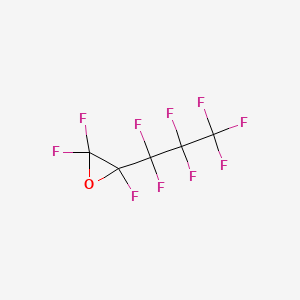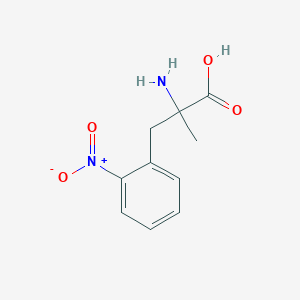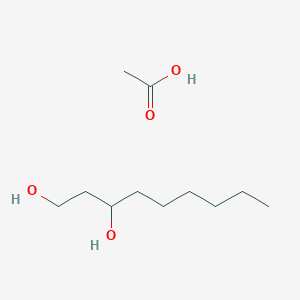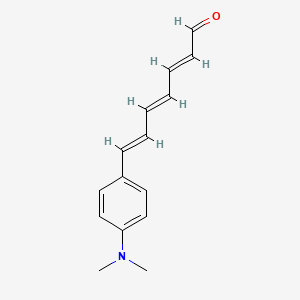
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the production of dyes and pigments due to its intense coloration properties.
Mécanisme D'action
The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal |
InChI |
InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+ |
Clé InChI |
PIZYNSXKSIBMJE-OKWWDJPNSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


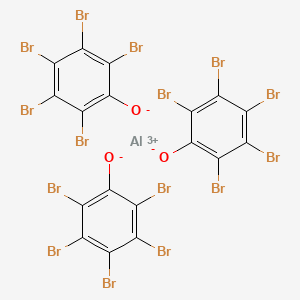
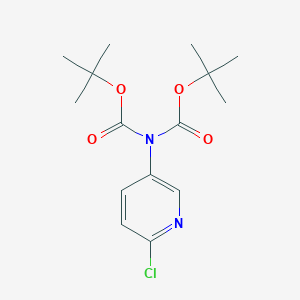
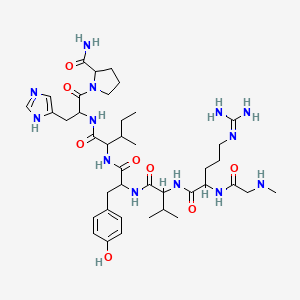
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
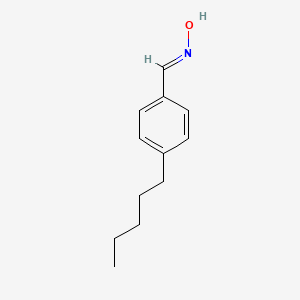
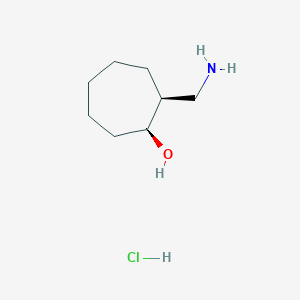
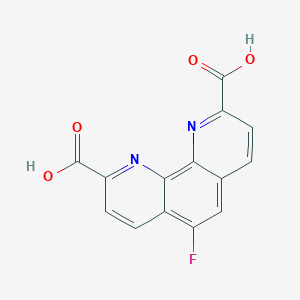
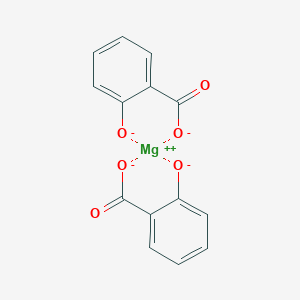
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
